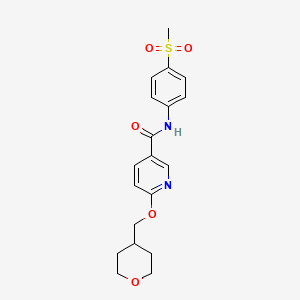

N-(4-(methylsulfonyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

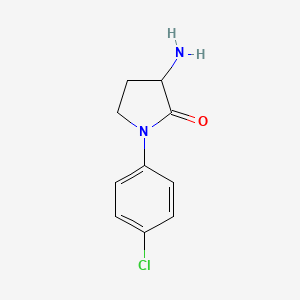

“N-(4-(methylsulfonyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological processes. The compound also contains a methylsulfonyl group and a tetrahydro-2H-pyran-4-yl methoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom . The methylsulfonyl group is a sulfur-containing group attached to a methyl group. The nicotinamide group contains a pyridine ring attached to an amide group.Aplicaciones Científicas De Investigación

Biochemical Properties and Utilization

Nicotinamide derivatives, including compounds structurally related to N-(4-(methylsulfonyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, have been extensively studied for their biochemical properties and utilization by mammals, insects, and bacteria. Research has shown that these compounds can be active against conditions like pellagra and have implications for vitamin B3 metabolism (Ellinger, Fraenkel, & Abdel Kader, 1947).

Corrosion Inhibition

Studies on nicotinamide derivatives have also explored their corrosion inhibition effects on mild steel in acidic solutions, indicating their potential industrial application as corrosion inhibitors. The efficiency of these inhibitors has been linked to their concentration, suggesting a protective film formation mechanism on metal surfaces (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Antiviral and Antifungal Properties

Nicotinamide derivatives have been evaluated for their antiviral and antifungal activities, showing promise against a range of pathogens. For instance, certain derivatives have demonstrated significant effects against viral replication and fungal infections, underscoring their therapeutic potential (Desideri et al., 2019). Another study reported the synthesis and evaluation of compounds with antifungal activity against various crop disease fungi, highlighting their potential in agriculture (Liu et al., 2020).

Material Science Applications

In material science, nicotinamide derivatives have been incorporated into supramolecular polymer networks, demonstrating unique organogelation behavior and thermal properties. These networks, formed with disulfonic acids, exhibit thermo-reversible gelation in organic solvents and could have applications in drug delivery systems and materials engineering (Nakamura, Fuke, & Shibata, 2014).

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-27(23,24)17-5-3-16(4-6-17)21-19(22)15-2-7-18(20-12-15)26-13-14-8-10-25-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBYHPHYCMDFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propanamide](/img/structure/B2643435.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2643439.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)

![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

![3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2643453.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)

![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)